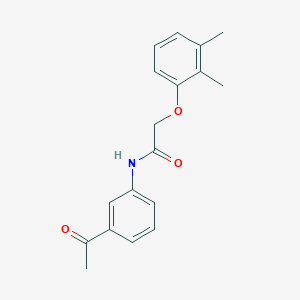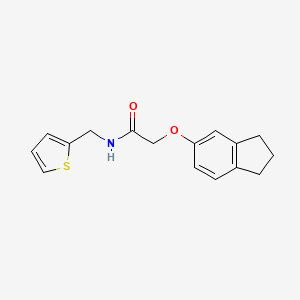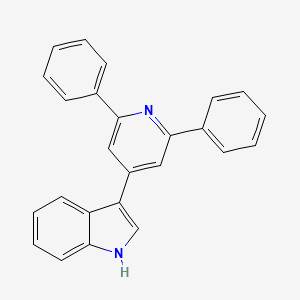
N-(3-acetylphenyl)-2-(2,3-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(2,3-dimethylphenoxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the activity of various neurotransmitters. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, DPA may reduce inflammation and pain. DPA has also been reported to modulate the activity of various neurotransmitters, such as GABA, glutamate, and dopamine, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
DPA has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in inflammation and pain. DPA has also been reported to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which may contribute to its anti-inflammatory properties. In addition, DPA has been reported to reduce oxidative stress and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
DPA has several advantages as a research tool. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been reported to exhibit low toxicity and is well-tolerated in animal models. However, there are also some limitations associated with the use of DPA in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various physiological systems.
将来の方向性
There are several future directions for the study of DPA. One area of research is the development of new drugs based on the structure of DPA. Another area of research is the elucidation of its mechanism of action, which may lead to the discovery of new targets for drug development. In addition, more research is needed to explore the potential applications of DPA in the treatment of various diseases, such as cancer, inflammation, and pain. Finally, more research is needed to evaluate the safety and efficacy of DPA in human clinical trials.
合成法
The synthesis of DPA involves the reaction of 3-acetylphenol with 2,3-dimethylphenol in the presence of acetic anhydride and pyridine. The resulting product is then subjected to a reaction with ethyl chloroacetate, followed by hydrolysis to obtain DPA. This method has been successfully employed in the synthesis of DPA and has been reported in various scientific studies.
科学的研究の応用
DPA has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. DPA has also been studied for its potential application in the treatment of cancer, as it has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-6-4-9-17(13(12)2)22-11-18(21)19-16-8-5-7-15(10-16)14(3)20/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGDFYJJOWSEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(2,3-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-4-(5-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5155611.png)
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)

![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)

![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5155636.png)
![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)

![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)